molecular formula AsPr B13757051 Praseodymium arsenide CAS No. 12044-28-9

Praseodymium arsenide

Cat. No.: B13757051
CAS No.: 12044-28-9
M. Wt: 215.82925 g/mol
InChI Key: NJQBXEXIDZEJEW-UHFFFAOYSA-N
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Description

Praseodymium Arsenide (PrAs) is a binary inorganic compound and crystalline solid known for its applications in semiconductor technology and photo-optic research . It crystallizes in a cubic crystal system with a sodium chloride (NaCl)-type structure, a characteristic confirmed by X-ray diffraction studies . This material is available in various high-purity forms (up to 99.999%) suitable for diverse research and development needs, including ingots, lumps, powder, sputtering targets, and wafers . In research contexts, this compound is utilized in the development and preparation of specialized permanent magnetic materials, where it has been shown to contribute to improved oxidation resistance and mechanical properties . Its utility extends to the fabrication of laser devices and rare-earth permanent magnets, leveraging the distinct electronic properties of praseodymium, a member of the lanthanide series . The compound is generally prepared through the direct heating of its constituent praseodymium and arsenic elements . This product is intended For Research Use Only (RUO).

Properties

CAS No.

12044-28-9

Molecular Formula

AsPr

Molecular Weight

215.82925 g/mol

IUPAC Name

arsanylidynepraseodymium

InChI

InChI=1S/As.Pr

InChI Key

NJQBXEXIDZEJEW-UHFFFAOYSA-N

Canonical SMILES

[As]#[Pr]

Origin of Product

United States

Advanced Synthesis Methodologies for Praseodymium Arsenide

Controlled Growth Techniques for Single Crystalline PrAs

The production of large, high-purity single crystals is essential for accurately measuring the intrinsic physical properties of a material, such as its electrical resistivity, magnetic susceptibility, and electronic band structure. For praseodymium arsenide, several techniques can be employed to achieve single-crystalline growth.

Solid-State Reaction Optimization and Stoichiometric Control

The foundational method for producing polycrystalline this compound is through a direct solid-state reaction between praseodymium metal and arsenic. wikipedia.org This method is also a common precursor step for more advanced crystal growth techniques.

The reaction can be summarized as: Pr + As → PrAs

To achieve a homogenous, stoichiometric PrAs powder, precise control over the reaction conditions is necessary. The elements, in powder or small chunk form, are mixed in a 1:1 molar ratio. Due to the high vapor pressure and toxicity of arsenic, the reaction is typically carried out in a sealed, evacuated quartz ampoule. To prevent the explosion of the ampoule due to arsenic vapor pressure, a slow heating ramp is crucial. The mixture is gradually heated to an elevated temperature, often in the range of 600-900 °C, and held for an extended period, sometimes several days or weeks, to ensure complete reaction and homogenization. Intermediate grinding and re-annealing steps may be incorporated to improve the homogeneity of the final product. The resulting polycrystalline powder can then be used for property measurements or as the starting material for single crystal growth.

Control of stoichiometry is paramount, as deviations can introduce defects and secondary phases, such as Pr₄As₃, which forms upon heating PrAs. wikipedia.org The use of high-purity starting materials (typically 99.9% or higher for Pr and 99.999% for As) is a prerequisite.

Crystal Growth Techniques (e.g., Flux Growth, Czochralski, Bridgman)

While direct solid-state reaction yields polycrystalline material, single crystals are often grown from a melt or solution. For a material like PrAs, which may have a high melting point and incongruent melting behavior, flux growth is a particularly suitable method.

Flux Growth: This technique involves dissolving the polycrystalline PrAs in a low-melting-point solvent, or "flux." Upon slow cooling, the solubility of PrAs in the flux decreases, leading to the precipitation and growth of single crystals. The choice of flux is critical; it must dissolve PrAs at high temperatures but not react with it to form stable binary or ternary compounds. For related rare-earth arsenides, various fluxes have been used successfully and could be adapted for PrAs growth. researchgate.netaps.orgfrontiersin.orgnih.gov

Flux Growth Parameters for Related Rare-Earth Arsenides
Flux Material Metallic fluxes like Tin (Sn), Lead (Pb), or Bismuth (Bi) are common choices for growing pnictide compounds. researchgate.netfrontiersin.orgnih.gov Salt fluxes, such as NaCl/KCl, have also been employed for similar systems. researchgate.net
Crucible Material Alumina (Al₂O₃), Tantalum (Ta), or sealed quartz tubes are typically used, depending on the reactivity of the flux and the maximum temperature.
Growth Temperature The mixture of PrAs and flux is heated to a high temperature (e.g., 1000-1200 °C) to ensure complete dissolution.
Cooling Rate A very slow cooling rate (e.g., 1-5 °C/hour) is essential to allow for the growth of large, high-quality crystals.
Separation Once the growth is complete, the flux can be removed by centrifuging the still-molten flux away from the crystals or by dissolving the flux in a suitable solvent (e.g., HCl for Sn flux).

Czochralski and Bridgman Techniques: These are melt-growth techniques that are standard for producing large single crystals of many materials, including semiconductors like Gallium Arsenide (GaAs). upenn.edunasa.govwikipedia.org In the Czochralski method, a seed crystal is dipped into a melt of the material and slowly pulled upwards, while in the Bridgman technique, a crucible containing the melt is slowly lowered through a temperature gradient to initiate crystallization. nasa.govtheiet.orgmdpi.com The application of these methods to PrAs would require a thorough understanding of its phase diagram, melting point (which is high for related compounds like PrSb at ~2170 °C), and vapor pressure at the melting point. wikipedia.org Given the volatility of arsenic, a high-pressure environment might be necessary to prevent its loss from the melt.

Thin Film Deposition of PrAs Architectures

Thin film deposition allows for the growth of single-crystal or highly oriented layers of material on a substrate, enabling the fabrication of electronic and optoelectronic devices.

Molecular Beam Epitaxy (MBE) and Pulsed Laser Deposition (PLD) Parameters

Molecular Beam Epitaxy (MBE) is a powerful technique for growing high-purity epitaxial thin films with atomic-layer precision. researchgate.netacs.orgoup.com It takes place in an ultra-high vacuum (UHV) environment, where elemental sources are evaporated or sublimated, and the resulting molecular beams impinge on a heated substrate. MBE has been successfully used to grow other rare-earth arsenides like ErAs and LuAs on semiconductor substrates. aip.orgaip.orgcambridge.org

A hypothetical MBE growth of PrAs would involve the following:

Hypothetical MBE Parameters for PrAs Thin Films
Substrate III-V semiconductors like Gallium Arsenide (GaAs) or Indium Phosphide (InP) are suitable candidates due to their crystal structure and use in growing related rare-earth arsenides. theiet.org
Praseodymium Source A standard effusion cell (Knudsen cell) heated to a temperature sufficient to generate a stable flux of Pr atoms.
Arsenic Source A valved cracker cell is used to produce a beam of As₂ or As₄ molecules. A significant As overpressure is typically required to prevent its dissociation from the film surface.
Substrate Temperature Growth temperatures for related rare-earth arsenides range from 450 °C to 600 °C. avsconferences.org The optimal temperature for PrAs would need to be determined experimentally to balance adatom mobility and prevent interfacial reactions.
Growth Rate Typically slow, on the order of 0.1-1.0 micrometers per hour, to ensure high crystalline quality.
In-situ Monitoring Reflection High-Energy Electron Diffraction (RHEED) is used to monitor the crystal structure and growth mode in real-time.

Pulsed Laser Deposition (PLD) is another versatile thin-film growth technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. aps.orgbohrium.com PLD is well-suited for growing complex materials, including pnictide superconductors. researchgate.netaps.org For PrAs deposition, a stoichiometric polycrystalline PrAs target would be ablated by a laser (e.g., KrF excimer laser) in a vacuum chamber. The substrate would be heated to promote crystalline growth. Key parameters to optimize would include laser fluence, repetition rate, substrate temperature, and background gas pressure (if any).

Substrate Engineering and Epitaxial Strain Control

The choice of substrate is critical for achieving high-quality epitaxial growth. An ideal substrate should have a crystal structure and lattice parameter that closely matches that of PrAs (cubic, a ≈ 0.6009 nm). wikipedia.org A significant lattice mismatch can introduce strain and defects into the film.

Potential Substrates for Epitaxial PrAs Growth
Gallium Arsenide (GaAs) Has a zincblende structure with a lattice constant of ~0.565 nm. The lattice mismatch is significant, which could lead to strain and misfit dislocations. However, it is a common substrate for other rare-earth arsenides. aip.org
Indium Phosphide (InP) Has a lattice constant of ~0.587 nm, which is a closer match to PrAs than GaAs, potentially resulting in lower strain. theiet.org
Buffer Layers To accommodate lattice mismatch, a thin buffer layer of a material with an intermediate lattice parameter can be grown on the substrate before depositing the PrAs film. Ternary alloys like InGaAs can be compositionally graded to tune the lattice parameter.

Epitaxial strain, induced by the lattice mismatch between the film and the substrate, can be a powerful tool to tune the electronic and magnetic properties of the material. By carefully selecting the substrate or using buffer layers, one can impose either compressive or tensile strain on the PrAs film, potentially leading to novel physical phenomena.

Nanostructure and Low-Dimensional PrAs Synthesis

The synthesis of nanomaterials, such as nanoparticles and nanowires, opens up possibilities for new applications by leveraging quantum confinement and high surface-area-to-volume ratios. While specific reports on PrAs nanostructure synthesis are scarce, methods used for other binary pnictide nanocrystals could be adapted. upenn.eduresearchgate.net

One common approach is hot-injection synthesis . This colloidal method involves the rapid injection of precursors into a hot, high-boiling point solvent containing coordinating ligands. For PrAs nanoparticles, this could involve:

Praseodymium Precursor: A praseodymium salt or a Pr-oleate complex.

Arsenic Precursor: A reactive arsenic source such as tris(trimethylsilyl)arsine ((TMS)₃As).

Solvent/Ligands: High-boiling point ethers or alkanes as solvents, with long-chain amines or carboxylic acids (e.g., oleylamine, oleic acid) as capping ligands to control particle size and prevent aggregation.

The reaction temperature would be a critical parameter to control the nucleation and growth of the nanocrystals.

Another potential route is the thermolysis of a single-source precursor . This involves synthesizing a molecule that contains both praseodymium and arsenic and then decomposing it under controlled conditions to form PrAs nanoparticles.

For one-dimensional nanostructures like nanowires or nanorods, a vapor-liquid-solid (VLS) mechanism could be explored, where a metal catalyst particle (e.g., gold) is used to direct the growth from vapor-phase precursors.

Chemical Vapor Deposition (CVD) Approaches for Nanomaterials

Chemical Vapor Deposition (CVD) represents a powerful and versatile technique for the synthesis of high-purity, crystalline thin films and nanomaterials. In the context of this compound, CVD offers the potential to grow nanostructures such as nanowires, nanorods, and thin films with precise control over thickness, composition, and morphology. While specific CVD protocols for PrAs nanomaterials are still under development, analogous processes for other rare-earth arsenides provide a foundational understanding of the potential synthetic routes.

A typical CVD process for rare-earth arsenides involves the reaction of a volatile praseodymium precursor with an arsenic source in a controlled atmosphere at elevated temperatures. The choice of precursors is critical and significantly influences the deposition temperature and the quality of the resulting material.

Potential Praseodymium Precursors:

Praseodymium(III) chloride (PrCl₃): A common and relatively stable precursor.

Praseodymium(III) hexafluoroacetylacetonate: Offers higher volatility at lower temperatures.

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III) (Pr(tmhd)₃): A metalorganic precursor that allows for lower deposition temperatures.

Arsenic Sources:

Arsine (AsH₃): A highly reactive but toxic gaseous source.

Tertiarybutylarsine (tBuAsH₂): A less hazardous liquid organometallic alternative to arsine.

Solid arsenic: Can be used in a high-temperature sublimation setup.

The CVD process would likely involve the transport of the vaporized praseodymium precursor by a carrier gas (e.g., argon or nitrogen) into a reaction chamber where it mixes with the arsenic source. The substrate, often a semiconductor wafer like silicon or gallium arsenide, is heated to a specific temperature to induce the decomposition of the precursors and the subsequent deposition of PrAs.

Hypothetical CVD Parameters for PrAs Nanowire Growth

Parameter Value
Praseodymium Precursor Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)praseodymium(III)
Arsenic Precursor Tertiarybutylarsine
Substrate Silicon (111)
Precursor Temperature 180-220 °C
Substrate Temperature 500-650 °C
Carrier Gas Argon

Researchers have successfully synthesized other rare-earth arsenide nanowires, such as erbium arsenide (ErAs) on gallium arsenide (GaAs) substrates, demonstrating the feasibility of this approach for the broader class of rare-earth arsenides.

Hydrothermal and Solvothermal Methods for PrAs Nanoparticles

Hydrothermal and solvothermal synthesis methods are attractive for producing crystalline nanoparticles at relatively low temperatures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures and pressures above the solvent's boiling point. For this compound, these methods could offer a scalable and cost-effective route to high-quality nanoparticles with controlled size and shape.

The synthesis would typically involve the reaction of a soluble praseodymium salt with an arsenic source in a sealed autoclave. The choice of solvent is crucial as it influences the solubility of the reactants, the reaction kinetics, and the morphology of the final product.

Potential Reactants and Solvents:

Praseodymium Source: Praseodymium(III) nitrate, Praseodymium(III) chloride

Arsenic Source: Sodium arsenite, Arsenic(III) chloride

Solvents: Water (hydrothermal), Ethanol, Ethylene glycol (solvothermal)

Capping Agents/Surfactants: Polyvinylpyrrolidone (PVP), Oleylamine to control particle growth and prevent agglomeration.

The reaction mixture is heated in the autoclave, leading to an increase in pressure that facilitates the dissolution and reaction of the precursors. The resulting PrAs nanoparticles precipitate from the solution and can be collected after cooling. The reaction temperature, time, and the concentration of reactants and capping agents are key parameters for controlling the particle size and distribution.

Exemplary Solvothermal Synthesis Parameters for PrAs Nanoparticles

Parameter Value
Praseodymium Precursor Praseodymium(III) chloride
Arsenic Precursor Sodium arsenite
Solvent Ethylene glycol
Capping Agent Polyvinylpyrrolidone (PVP)
Reaction Temperature 180-240 °C
Reaction Time 12-24 hours

While direct reports on the hydrothermal or solvothermal synthesis of PrAs nanoparticles are limited, the successful synthesis of other metal arsenide nanoparticles using these methods suggests their applicability.

In-Situ Monitoring and Real-Time Characterization during Synthesis

To achieve precise control over the synthesis of this compound nanomaterials, the integration of in-situ monitoring and real-time characterization techniques is indispensable. These techniques provide immediate feedback on the growth process, allowing for adjustments to be made to achieve the desired material properties.

For CVD synthesis, key in-situ monitoring techniques include:

Quadrupole Mass Spectrometry (QMS): Can be used to monitor the gas-phase composition in the reactor, providing information on precursor decomposition and reaction byproducts.

Reflectance Anisotropy Spectroscopy (RAS): A surface-sensitive optical technique that can monitor the growth of thin films and nanostructures in real-time.

X-ray Diffraction (XRD): High-intensity synchrotron radiation can be used for in-situ XRD measurements to monitor the crystalline phase and orientation of the growing material.

For hydrothermal and solvothermal synthesis, suitable in-situ techniques include:

In-situ X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): Can be performed using specialized high-pressure, high-temperature cells to monitor the formation and growth of crystalline nanoparticles directly within the autoclave.

Raman Spectroscopy: Can provide information on the chemical transformations and the formation of intermediate species during the reaction.

In-situ UV-Vis Spectroscopy: Can be used to monitor changes in the concentration of reactants and the formation of nanoparticles in the solution.

By employing these advanced characterization methods, researchers can gain a deeper understanding of the reaction mechanisms and growth kinetics involved in the synthesis of this compound, paving the way for the rational design of novel nanomaterials with tailored functionalities.

Advanced Structural Characterization and Crystallographic Analysis of Praseodymium Arsenide

High-Resolution Diffraction Techniques for Crystal Structure Refinement

Diffraction methods are paramount in solid-state chemistry and physics for determining the crystal structure of materials. High-resolution techniques are particularly crucial for the precise refinement of lattice parameters, identification of subtle phase transitions, and determination of both nuclear and magnetic structures.

Synchrotron X-ray diffraction is a powerful tool for the structural analysis of crystalline materials, offering significantly higher flux, resolution, and signal-to-noise ratio compared to conventional laboratory X-ray sources. This technique is exceptionally well-suited for the precise determination of lattice parameters and for studying structural changes under non-ambient conditions, such as high pressure.

Research on praseodymium arsenide has utilized synchrotron XRD to confirm its crystal structure and investigate its behavior under extreme pressures. wikipedia.org At ambient conditions, PrAs adopts the rock salt (sodium chloride) crystal structure. wikipedia.org The high resolution afforded by synchrotron radiation allows for highly accurate refinement of its lattice parameter. Studies have shown that under high pressure, PrAs undergoes a structural phase transition from its initial cubic phase to a tetragonal system at approximately 27 GPa. wikipedia.org This detailed information is critical for understanding the material's equation of state and compressibility.

Table 1: Crystallographic Data for this compound (PrAs) at Ambient Pressure

Parameter Value Reference
Chemical Formula PrAs wikipedia.org
Crystal System Cubic wikipedia.org
Space Group Fm-3m wikipedia.org
Structure Type NaCl wikipedia.org
Lattice Parameter (a) 0.6009 nm wikipedia.org

Neutron powder diffraction is a complementary technique to XRD that provides unique insights into the structure of materials. Neutrons scatter from atomic nuclei, making them highly sensitive to the positions of light elements, and they also possess a magnetic moment, which allows them to scatter from ordered magnetic moments within a material. cmu.edu This makes neutron diffraction an indispensable tool for determining both the nuclear and magnetic structures. cmu.eduresearchgate.net

For this compound, which contains the magnetic Pr³⁺ ion, neutron diffraction is the primary technique for elucidating its magnetic properties at low temperatures. Praseodymium is generally paramagnetic at any temperature above 1 K. wikipedia.org Neutron diffraction studies on PrAs would be essential to confirm the absence of long-range magnetic ordering and to study the paramagnetic scattering that arises from the uncorrelated magnetic moments of the Pr³⁺ ions. cmu.edu Furthermore, this technique can precisely locate the positions of both the praseodymium and arsenic nuclei, providing a comprehensive structural model that includes both crystallographic and magnetic details. The temperature dependence of the diffraction patterns can reveal the onset of any magnetic ordering or subtle structural transitions. cmu.eduaps.org

When materials are synthesized as nanocrystals, they are often too small for conventional single-crystal X-ray diffraction. cuni.cz In such cases, electron diffraction tomography (EDT), also known as MicroED, has emerged as a revolutionary technique for ab initio structure determination from single nanocrystals. cuni.czunisi.it The method involves collecting a series of electron diffraction patterns as a nanocrystal is tilted incrementally along a single axis inside a transmission electron microscope. unisi.it These patterns are then combined to reconstruct a three-dimensional map of the reciprocal lattice, from which crystallographic information, including unit cell parameters, space group, and atomic positions, can be extracted. cuni.cz

While specific studies applying MicroED to this compound nanocrystals are not prevalent, the technique holds significant potential. Should PrAs be synthesized in nanocrystalline form for specific applications, MicroED would be the ideal method for its structural characterization. rsc.orgnih.gov It would enable the determination of the crystal structure from particles as small as a few tens of nanometers in diameter, overcoming the limitations of other diffraction techniques. cuni.cz

Microscopic Investigations of PrAs Morphology and Defects

While diffraction techniques provide averaged structural information, microscopy methods offer direct-space visualization of a material's morphology, microstructure, and atomic arrangements.

TEM, on the other hand, offers much higher spatial resolution and provides information about the internal microstructure of a material. semanticscholar.org To be analyzed by TEM, a sample must be thinned to electron transparency. TEM imaging of PrAs could be used to identify internal microstructural features such as grain boundaries, dislocations, stacking faults, and the presence of any secondary phases or precipitates. The combination of SEM for large-area morphological overview and TEM for high-resolution internal feature analysis provides a comprehensive understanding of the material's microstructure. semanticscholar.org

High-resolution transmission electron microscopy (HRTEM) is a phase-contrast imaging technique that allows for the direct visualization of the atomic lattice of a crystalline material. By imaging the interference between the transmitted and diffracted electron beams, HRTEM can produce images showing the columns of atoms in their crystallographic arrangement.

Applied to this compound, HRTEM would enable the direct observation of the cubic lattice structure. This is invaluable for examining the perfection of the crystal lattice at the atomic scale, identifying point defects, dislocations, and the precise structure of interfaces and grain boundaries.

Further analysis of HRTEM images is often performed using Fourier transforms (FT). Applying a Fast Fourier Transform (FFT) algorithm to a high-resolution image generates a pattern that is analogous to the electron diffraction pattern from that specific region of the sample. This FFT can be indexed to confirm the crystal structure and orientation of the imaged crystallite. By applying inverse Fourier transforms with specific masks, it is also possible to filter the image to highlight and analyze specific features, such as periodic lattice fringes or the strain fields associated with crystal defects.

Atomic Force Microscopy (AFM) for Surface Topography and Local Strain

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique that can provide detailed three-dimensional information about a material's surface. While specific AFM studies on this compound (PrAs) are not extensively reported in publicly available literature, the application of this technique would be invaluable for understanding its surface characteristics and local mechanical properties.

AFM operates by scanning a sharp tip, on the order of a few nanometers in radius, over the sample surface. The interaction forces between the tip and the sample, such as van der Waals forces, are measured to create a topographical map. For PrAs, which possesses a cubic rock-salt crystal structure, AFM could be employed to visualize atomic-scale features on cleaved surfaces, including terraces, steps, and other growth-related morphologies.

Furthermore, advanced AFM modes can probe local strain fields. Techniques like PeakForce Tapping and torsional resonance modes can map variations in mechanical properties such as elasticity and adhesion across the surface. In PrAs crystals, these methods could be used to identify and quantify local strain induced by crystal defects, such as dislocations or impurities, which can significantly influence the material's electronic and magnetic properties. The ability to correlate surface topography with local strain at the nanoscale is a key advantage of AFM in materials characterization.

Crystal Defects, Imperfections, and Local Structural Distortions in PrAs

The ideal crystal structure of this compound is a perfect periodic arrangement of praseodymium and arsenic atoms. However, in reality, all crystalline materials contain defects that disrupt this periodicity. These imperfections can be classified by their dimensionality and have a profound impact on the material's properties.

Point defects are zero-dimensional imperfections that involve one or two atomic positions. In PrAs, the primary types of point defects would be:

Vacancies : A missing praseodymium (VPr) or arsenic (VAs) atom from its lattice site. The formation of vacancies is entropically favored at any non-zero temperature.

Interstitials : A praseodymium (Pri) or arsenic (Asi) atom located in a site that is not a regular lattice position. Due to the relatively dense packing of the rock-salt structure, interstitial defects are generally less favorable than vacancies.

Impurities : Foreign atoms can be incorporated into the PrAs lattice either substitutionally (replacing a Pr or As atom) or interstitially. Common impurities could include other rare-earth elements, oxygen, or silicon from the growth environment.

The presence of these point defects can significantly alter the local electronic environment and act as scattering centers for charge carriers, thereby affecting the electrical conductivity.

Defect TypeDescriptionExpected Impact on PrAs
Vacancy Missing Pr or As atom from a lattice site.Alters local charge balance; acts as a scattering center.
Interstitial Pr or As atom in a non-lattice site.Introduces significant local strain.
Impurity Foreign atom in the crystal lattice.Can act as a dopant, altering electronic properties.

One-dimensional line defects, known as dislocations, and two-dimensional planar defects are also expected in PrAs crystals.

Dislocations : These are lines of atomic misalignment and can be of two primary types: edge and screw dislocations. Dislocations are introduced during crystal growth or by plastic deformation. Their movement is the primary mechanism of plastic deformation in crystalline materials.

Grain Boundaries : In polycrystalline PrAs, grain boundaries are the interfaces between adjacent crystallites with different crystallographic orientations. These boundaries disrupt the lattice periodicity and can act as sinks for point defects and barriers to dislocation motion.

Stacking Faults : These are errors in the sequence of atomic planes. In the face-centered cubic sublattice of the rock-salt structure of PrAs, stacking faults can occur, leading to localized regions with a hexagonal close-packed-like stacking sequence.

The presence and density of these various defects have a significant impact on the macroscopic properties of this compound. For instance, dislocations can enhance ductility but also act as scattering centers for phonons, reducing thermal conductivity. Grain boundaries can increase the material's strength by impeding dislocation motion but can also be regions of high electrical resistance. The controlled introduction of specific point defects, such as impurities, is the basis of doping to tailor the semiconductor properties of materials. The interplay between these defects ultimately determines the real-world performance of PrAs in any potential application.

Advanced Spectroscopic Techniques for Structural Probing

Raman and Infrared (IR) spectroscopy are powerful non-destructive techniques used to probe the vibrational modes (phonons) of a crystal lattice. These techniques provide insights into the crystal structure, symmetry, and bonding.

This compound, with its rock-salt cubic structure (space group Fm-3m), has a high degree of symmetry. wikipedia.org According to group theory, first-order Raman scattering is forbidden in materials with this crystal structure due to inversion symmetry at the center of the unit cell. However, the presence of crystal defects, impurities, or applied strain can break this symmetry, leading to the appearance of otherwise forbidden Raman modes. Therefore, Raman spectroscopy can be a sensitive tool for detecting and characterizing imperfections in PrAs crystals.

Infrared spectroscopy, on the other hand, is sensitive to vibrational modes that induce a change in the dipole moment of the unit cell. In a perfect ionic crystal with the rock-salt structure, the transverse optical (TO) phonon mode is IR-active. The frequency of this mode is related to the masses of the ions and the strength of the interatomic forces.

Spectroscopic TechniqueProbed Property in PrAsExpected Observations
Raman Spectroscopy Phonon modes (lattice vibrations)First-order scattering is forbidden in a perfect crystal; defect-induced modes may be observable.
Infrared Spectroscopy IR-active phonon modesThe transverse optical (TO) phonon mode should be observable.

X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local geometric and electronic structure of a specific absorbing atom within a material. iaea.org The spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

X-ray Absorption Near Edge Structure (XANES)

The XANES region, which encompasses the absorption edge and extends approximately 50 eV beyond it, provides critical information about the electronic state of the praseodymium atoms in PrAs. xrayabsorption.org Analysis of the Pr L₃-edge XANES spectrum would be particularly insightful. The precise energy position of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. xrayabsorption.org For PrAs, this would confirm the expected Pr³⁺ valence state. The features within the XANES region, such as pre-edge peaks and the shape of the main absorption line (often called a "white line"), are influenced by the local coordination geometry and the density of unoccupied electronic states. xrayabsorption.orgaps.org In the case of PrAs with its centrosymmetric octahedral coordination (Pr surrounded by six As atoms), dipole selection rules would predict weak pre-edge features. nsf.gov Any deviation from this ideal symmetry could lead to an increase in the intensity of these features, signaling local structural distortions.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region consists of oscillations found at energies well above the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom (Pr) and the waves backscattered by neighboring atoms (primarily As). nih.gov Analysis of the EXAFS signal can yield precise quantitative information about the local atomic environment, including interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factor). iaea.org

For a Pr K-edge or L₃-edge EXAFS analysis of PrAs, the data would be used to determine:

Pr-As Bond Distance: The primary frequency of the EXAFS oscillations is related to the distance of the nearest-neighbor arsenic atoms. This would provide a precise measurement of the Pr-As bond length.

Coordination Number: The amplitude of the EXAFS signal is proportional to the number of nearest neighbors. Analysis would confirm the expected coordination number of 6 for the rocksalt structure.

Higher Coordination Shells: The analysis can be extended to further coordination shells, such as the next-nearest Pr-Pr distance, providing a more complete picture of the short-range order within the crystal.

The following interactive table provides an example of the type of structural parameters that could be extracted from a hypothetical EXAFS analysis of this compound, based on its known crystal structure.

Scattering PathCoordination Number (N)Interatomic Distance (R) (Å)Debye-Waller Factor (σ²) (Ų)
Pr-As6.03.0050.015
Pr-Pr12.04.2490.018
Pr-As8.05.2040.021

Note: The data in this table is illustrative and calculated based on the known lattice parameter (a = 6.009 Å) of PrAs. The Debye-Waller factors are typical placeholder values representing thermal and static disorder.

Nuclear Magnetic Resonance (NMR) and Mössbauer Spectroscopy for Local Symmetries

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy probes the local magnetic environment of specific atomic nuclei. In this compound, the stable isotope of arsenic, ⁷⁵As (100% natural abundance, spin I=3/2), is an excellent candidate for NMR studies. However, the analysis is significantly influenced by the paramagnetic nature of the praseodymium (Pr³⁺) ion. wikipedia.org

The unpaired 4f electrons of the Pr³⁺ ions create strong local magnetic fields, which would lead to several key effects in the ⁷⁵As NMR spectrum:

Paramagnetic (Knight) Shift: The resonance frequency of the ⁷⁵As nuclei would be substantially shifted from its expected diamagnetic position. This shift is highly sensitive to the local magnetic susceptibility and the nature of the hyperfine interactions between the As nucleus and the Pr electron spins.

Signal Broadening: The interaction with the fluctuating magnetic moments of the Pr³⁺ ions would cause rapid nuclear spin relaxation, leading to significant broadening of the NMR lines. nih.gov The extent of this broadening can provide insights into the dynamics of the electron spins.

Changes in the local symmetry around the arsenic atoms, for instance, due to structural phase transitions or defects, would alter the hyperfine interactions and the electric field gradient at the nucleus. aps.org This would manifest as distinct changes in the position, width, and shape of the ⁷⁵As NMR signal, making it a sensitive probe of local symmetry.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a high-resolution technique that probes the hyperfine interactions at a specific nucleus, providing information on oxidation states, local site symmetry, and magnetic ordering.

Neither of the naturally occurring elements in PrAs are conventional Mössbauer isotopes like ⁵⁷Fe. However, Mössbauer spectroscopy can still be applied in two ways:

¹⁴¹Pr Mössbauer Spectroscopy: Praseodymium's only stable isotope, ¹⁴¹Pr, is Mössbauer active. This is a specialized technique but can directly probe the praseodymium site. The isomer shift would provide information on the Pr³⁺ oxidation state, while the electric quadrupole splitting would be directly related to the symmetry of the local environment. Any deviation from the perfect octahedral symmetry of the rocksalt structure would result in a non-zero quadrupole splitting, making it a direct measure of local distortions.

Dopant Mössbauer Spectroscopy: A common alternative is to lightly dope (B7801613) the material with a standard Mössbauer isotope, such as ⁵⁷Fe, which would substitute for Pr. The ⁵⁷Fe atoms then act as local probes within the PrAs lattice. ias.ac.in The resulting Mössbauer spectrum would provide information about the symmetry and magnetic properties at the dopant site, offering indirect but valuable insights into the host material's structure. drexel.edu

Electronic Structure and Band Theory of Praseodymium Arsenide

First-Principles Electronic Band Structure Calculations

First-principles calculations, which are based on the fundamental laws of quantum mechanics, are powerful tools for predicting the electronic band structure of materials without relying on empirical parameters. For Praseodymium Arsenide, these calculations are particularly challenging due to the presence of strongly correlated 4f electrons from the praseodymium atom.

Density Functional Theory (DFT) with Various Exchange-Correlation Functionals (LDA, GGA, Hybrid)

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of materials. ehu.eus It recasts the complex many-body problem into solving a set of single-particle equations (the Kohn-Sham equations). The accuracy of DFT calculations heavily depends on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation. ehu.eus

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): LDA and GGA are the most common and computationally efficient XC functionals. aps.org While often successful for simple metals and semiconductors, they are known to have limitations when applied to strongly correlated systems like PrAs. science.gov These functionals suffer from self-interaction errors, which can lead to an incorrect description of localized electrons, such as the 4f electrons in praseodymium. frontiersin.org For materials with localized f- or d-states, LDA and GGA often fail to predict insulating states correctly and can misplace the energy levels of these localized orbitals relative to the Fermi level. researchgate.net

DFT+U (LDA+U, GGA+U): To address the shortcomings of standard LDA and GGA for strongly correlated materials, the DFT+U method is frequently employed. researchgate.net This approach adds an on-site Coulomb repulsion term (the Hubbard U) to the Hamiltonian for the localized orbitals (the Pr 4f states in this case). science.gov This correction helps to better describe the localization of these electrons and provides a more accurate picture of the electronic structure, including the correct placement of the 4f bands and a more realistic description of magnetic properties. For example, in the related compound Cerium Nitride (CeN), the LDA+U method was essential for correctly describing its half-metallic nature. researchgate.net

Hybrid Functionals: Hybrid functionals, such as HSE06, improve upon LDA and GGA by incorporating a fraction of exact Hartree-Fock exchange. researchgate.net This mixing can significantly correct the self-interaction error, leading to more accurate predictions of band gaps and band structures in a wide range of materials. researchgate.net While computationally more demanding than LDA/GGA or DFT+U, they represent a higher level of theory for obtaining accurate ground-state electronic properties.

Conceptual Comparison of DFT Functionals for this compound

FunctionalStrengthsExpected Outcome/Limitations for PrAs
LDA/GGA Computationally efficient, good for structural properties of simple solids. aps.orgLikely to incorrectly describe the localization of Pr 4f electrons; may fail to accurately predict magnetic ordering and the position of 4f bands. science.govresearchgate.net
DFT+U Corrects for on-site Coulomb repulsion of localized f-electrons with low computational overhead compared to hybrid functionals. science.govresearchgate.netExpected to provide a more realistic description of the Pr 4f band positions and the material's magnetic and metallic character. The choice of the U parameter can be subjective.
Hybrid (e.g., HSE06) Generally provides more accurate band structures and band gaps than LDA/GGA by reducing self-interaction error. researchgate.netExpected to yield a highly accurate electronic structure. Computationally expensive, which can be a limiting factor for complex calculations.

GW Approximation and Beyond-DFT Approaches for Quasiparticle Energies

While DFT is formally a ground-state theory, many important properties, such as those measured in photoemission experiments, involve excited electronic states or "quasiparticles". The GW approximation, rooted in many-body perturbation theory, is a state-of-the-art method for calculating quasiparticle energies and band structures. frontiersin.orgcore.ac.uk

The term GW refers to the expression for the electron self-energy (Σ) as the product of the one-particle Green's function (G) and the dynamically screened Coulomb interaction (W). aalto.fi The GW approach overcomes many of the notorious deficiencies of standard DFT, such as the underestimation of band gaps in semiconductors and insulators. frontiersin.orgaalto.fi

Relativistic Effects and Spin-Orbit Coupling in Band Structure

For materials containing heavy elements like praseodymium (atomic number 59), relativistic effects become significant and must be included in electronic structure calculations. The most prominent of these is spin-orbit coupling (SOC). researchgate.net SOC arises from the interaction of an electron's spin with its orbital motion in the presence of the strong electric field of the nucleus.

In PrAs, the partially filled 4f shell of the praseodymium ions makes SOC a critical factor. researchgate.netosti.gov The inclusion of SOC in calculations can have several important consequences:

It lifts the degeneracy of electronic bands, causing them to split. aps.org

This splitting can alter the topology of the Fermi surface and modify the band gap.

It is essential for a correct description of the magnetic anisotropy of the material.

In the similar III-V semiconductor Boron Arsenide (BAs), including spin-orbit effects was found to split the topmost valence bands by over 0.2 eV. arxiv.org A similar or even stronger effect would be expected in PrAs due to the much heavier Pr atom and the presence of 4f electrons near the Fermi level.

Experimental Probes of Electronic States

Experimental techniques are indispensable for validating theoretical models and providing direct insight into the electronic structure of materials.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Fermi Surface Mapping

Angle-resolved photoemission spectroscopy (ARPES) is the most powerful and direct experimental technique for mapping the electronic band structure of crystalline solids. mpg.de In an ARPES experiment, high-energy photons strike a sample, causing electrons (photoelectrons) to be emitted. By measuring the kinetic energy and emission angle of these electrons, one can directly determine their binding energy and momentum, effectively mapping the occupied electronic bands.

While detailed ARPES studies specifically on single-crystal PrAs are not widely available in published literature, such experiments would be invaluable. They could be used to:

Directly visualize the band dispersions resulting from the Pr-As orbital hybridization.

Map the Fermi surface of the material to confirm its metallic character and understand its topology. ontosight.ai

Identify the energy and character of the Pr 4f and As 4p states below the Fermi level.

Probe for energy gaps on different parts of the Fermi surface, as has been done for related iron-arsenide compounds. aps.org

Studies on related materials like PrBi have utilized ARPES to map the band structure and Fermi surface, providing crucial insights into their electronic properties. mpg.de

Optical Conductivity and Reflectivity Measurements

Optical spectroscopy measures the response of a material to electromagnetic radiation (light) across a wide range of frequencies. By measuring the amount of light reflected from (reflectivity) or transmitted through a sample, one can calculate its optical constants, including the complex optical conductivity, σ(ω) = σ₁(ω) + iσ₂(ω). researchgate.net

The optical conductivity provides a wealth of information about the electronic structure: madridge.org

The real part, σ₁(ω), describes the absorption of energy and is related to electronic transitions between occupied and unoccupied states.

For a metal like PrAs, σ₁(ω) is expected to feature a "Drude peak" at zero frequency (in the far-infrared), which is the signature of the collective motion of free charge carriers. researchgate.net

At higher photon energies, peaks in σ₁(ω) correspond to interband transitions, and the energies of these peaks provide information about the separation between energy bands.

Measuring the reflectivity over a broad energy range and then performing a Kramers-Kronig analysis is a standard method to obtain the full complex optical conductivity. aps.org For PrAs, these measurements would serve as an important experimental check on the band structure predicted by theoretical calculations.

Scanning Tunneling Microscopy (STM) for Local Density of States

Scanning Tunneling Microscopy (STM) and its spectroscopic mode, Scanning Tunneling Spectroscopy (STS), serve as powerful tools for investigating the surface electronic structure of materials at the atomic scale. aps.orgwikipedia.org These techniques measure the local density of states (LDOS), which describes the number of electronic states at a specific energy and location. wikipedia.org The tunneling current in an STM setup is proportional to the integrated LDOS of the sample, providing a map of electron distribution. wikipedia.org By varying the bias voltage between the STM tip and the sample, STS can probe the LDOS as a function of energy. aps.org

While specific STM/STS experimental studies focused exclusively on this compound are not extensively documented in the provided literature, the methodology is broadly applicable to metallic compounds like PrAs. ontosight.aicmu.edu For materials with complex electronic structures, such as those containing rare-earth elements, STM can reveal charge density modulations and the influence of surface defects or reconstructions on the electronic states. cmu.edu For instance, in other metallic systems, STM has been used to visualize standing waves of electrons scattered by surface imperfections, providing insights into the electronic band structure near the Fermi level. cmu.edu

The interpretation of STS data requires theoretical modeling to deconvolve the contributions of the tip's and the sample's density of states from the measured tunneling current. aps.orgarxiv.org The Tersoff-Hamann approximation is a common model that, under certain conditions, directly relates the differential conductance (dI/dV) to the sample's LDOS. wikipedia.org Such analysis would be crucial for PrAs to distinguish the contributions from the Pr 4f states, Pr 5d states, and As 4p states to the electronic structure at the surface. ontosight.ai

Role of f-Electrons in Hybridization and Correlation Effects

The defining characteristic of praseodymium, and by extension this compound, is the presence of electrons in the 4f shell. wikipedia.orgwebelements.com The neutral praseodymium atom has an electron configuration of [Xe] 4f³ 6s². wikipedia.org In the compound, Pr is typically in a trivalent (Pr³⁺) state, corresponding to a 4f² electron configuration. researchgate.net These 4f electrons are largely responsible for the material's unique electronic and magnetic properties. ontosight.ai

Correlation Effects: The 4f electrons are subject to strong electron-electron correlations due to their compact orbitals. This means the motion of one f-electron is strongly dependent on the positions of the others, an effect not fully captured by standard band theory. nccr-marvel.ch These strong correlations are the reason PrAs is classified as a strongly correlated material. They lead to phenomena that challenge simple theoretical descriptions and necessitate the use of advanced models like DFT+U and DMFT, as discussed previously. nsf.govethernet.edu.et The unfilled f-electron shells are highly delocalized and interact strongly with the crystal lattice, influencing structural properties under pressure and the material's magnetic behavior. nsf.gov The interplay between the localization of the 4f electrons and their hybridization with the ligand states is a key factor in the physics of praseodymium pnictides. researchgate.net

Data Tables

Table 1: Properties of this compound

Property Value/Type Source(s)
Chemical Formula PrAs americanelements.com
Crystal Structure Cubic, Rock-Salt (NaCl-type) ontosight.aiwikipedia.org
Space Group Fm-3m wikipedia.org
Lattice Parameter (a) 0.6009 nm wikipedia.org
Electronic Nature Metallic Conductor ontosight.ai
Key Electronic States Pr (4f, 5d), As (4p) ontosight.ai
Magnetic Behavior Antiferromagnetic at low temperatures ontosight.ai

Table 2: Theoretical Models for Electronic Interactions in PrAs

Interaction Type Theoretical Model Description Relevance to PrAs Source(s)
Electron-Electron DFT+U Adds a Hubbard U term to DFT to correct for on-site Coulomb repulsion of localized electrons. Essential for accurately modeling the localized 4f electrons of Praseodymium. nccr-marvel.chnsf.gov
Electron-Electron DMFT A non-perturbative method that treats local, dynamic electron correlations. Captures the complex physics arising from the coexistence of localized f-electrons and itinerant conduction electrons. ethernet.edu.etresearchgate.net

Magnetic Properties and Phenomena in Praseodymium Arsenide

Magnetic Ordering Transitions and Phases

The arrangement of electron spins within a material determines its magnetic state. In compounds containing elements like praseodymium, these arrangements can lead to various ordered phases at different temperatures and applied magnetic fields.

Antiferromagnetic, Ferromagnetic, and Other Exotic Ordering

Materials can exhibit several types of magnetic order. In ferromagnetic materials, atomic magnetic moments align in parallel, leading to a strong net magnetization. Conversely, in antiferromagnetic materials, adjacent magnetic moments align in opposite directions, resulting in zero net magnetization. wikipedia.org More complex and exotic ordering, such as ferrimagnetism or helical magnetism, can also occur. While studies have detailed the magnetic structures of various praseodymium compounds like PrAg and Pr2Pd3Ge5, which show antiferromagnetic ordering, specific data on the ordering temperature and type for Praseodymium arsenide are not available in the retrieved search results. aps.orgresearchgate.net

Experimental Techniques for Magnetic Characterization

A variety of experimental methods are employed to investigate the magnetic properties of materials. Each technique provides unique insights into the magnetic structure and dynamics.

SQUID Magnetometry and Vibrating Sample Magnetometry (VSM)

Superconducting QUantum Interference Device (SQUID) magnetometry is an exceptionally sensitive technique used to measure very weak magnetic fields, making it ideal for characterizing the magnetic properties of materials. wikipedia.orggsu.edu It can precisely measure the magnetic moment of a sample as a function of temperature and applied magnetic field. Vibrating Sample Magnetometry (VSM) is another widely used technique that measures magnetic properties by vibrating a sample in a magnetic field and detecting the induced voltage in a set of pickup coils. While these techniques are standard for magnetic characterization, no specific SQUID or VSM measurement data for this compound were found.

Neutron Scattering for Magnetic Structure Determination

Neutron scattering is a powerful tool for determining the microscopic magnetic structure of materials. Neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal. By analyzing the diffraction pattern of scattered neutrons, the arrangement of atomic magnetic moments can be mapped out. wikipedia.org This technique has been instrumental in revealing the magnetic structures of many praseodymium-containing materials. ku.dkornl.gov However, specific neutron scattering studies focused on determining the magnetic structure of this compound are not present in the search results.

Muon Spin Relaxation (µSR) Studies

Muon Spin Relaxation (µSR) is a sensitive local probe technique that uses muons to investigate the magnetic properties of materials at a microscopic level. Implanted muons act as sensitive magnetometers, and the time evolution of their spin polarization provides information about the local magnetic field distribution and dynamics within a material. This technique is particularly useful for studying weak magnetism, disordered systems, and magnetic fluctuations. While µSR has been applied to study other praseodymium compounds, there is no available information on µSR studies performed on this compound. researchgate.net

Magnetoelastic Coupling and Lattice Distortions

Magnetoelastic coupling refers to the interaction between the magnetic state of a material and its crystal lattice. This can lead to lattice distortions, such as a change in the lattice parameters or crystal symmetry, when the material undergoes a magnetic phase transition. aps.orgresearchgate.net Investigating this phenomenon in PrAs would require high-resolution diffraction (X-ray or neutron) and dilatometry measurements as a function of temperature and magnetic field. These experimental studies, which would quantify the coupling strength and detail any magnetostructurally-driven phase transitions, have not been reported for this compound.

In-depth Article on this compound Unattainable Due to Lack of Specific Research Data

A comprehensive effort to generate a detailed scientific article on the chemical compound this compound (PrAs), focusing on its transport phenomena and low-temperature thermodynamics, could not be completed due to a significant lack of available research data for this specific material. Despite extensive searches across scientific databases and scholarly articles, specific experimental or theoretical data pertaining to the low-temperature specific heat, electrical transport properties, and quantum criticality of this compound remains elusive in the public domain.

The intended article was structured to provide a thorough analysis of several key physical properties of this compound, as outlined below:

Low-Temperature Specific Heat Anomalies and Phonon Contributions: This section was planned to delve into the contributions of quasiparticle excitations to the specific heat, analyze the material's behavior in the context of the Debye model, and identify any deviations that might suggest unique physical phenomena.

Signatures of Quantum Criticality: An exploration for any evidence of quantum critical points, which are indicative of novel states of matter at absolute zero.

Electrical Transport Properties: This was to include a detailed examination of the temperature dependence of the material's electrical resistivity and its response to a magnetic field via the Hall effect.

Carrier Concentration and Mobility Analysis: An analysis to determine the density and mobility of charge carriers within the semiconductor, crucial for understanding its electronic behavior.

While general information about the existence of rare-earth arsenides as a class of materials is available, and some studies touch upon related compounds like neodymium arsenide dtic.mil, specific quantitative data for this compound is not present in the accessed literature. For instance, while data exists for the specific heat and electrical properties of elemental praseodymium material-properties.orgperiodictable.comnuclear-power.com, this information cannot be extrapolated to its arsenide compound, which would have fundamentally different crystal structures and electronic properties.

General theoretical frameworks for the concepts requested—such as the Debye model for specific heat knowledgedoor.com, the nature of phonons wikipedia.orgyoutube.comcam.ac.ukyoutube.comwikipedia.org and quasiparticle excitations aps.orgaps.orgscispace.com, the principles of the Hall effect for determining carrier concentration and mobility fiveable.mecsfusion.orgwarwick.ac.ukfiveable.meijarse.comquora.comscribd.comquora.comyoutube.comstackexchange.com, and the theory of quantum criticality wikipedia.orginfn.itaps.orgarxiv.orgaps.org—are well-established. However, applying these concepts to this compound requires specific experimental data that is not currently available.

The absence of this specific data prevents a scientifically accurate and detailed composition of the requested article. Any attempt to generate content for the specified outline would involve speculation or the incorrect use of data from other materials, which would not meet the required standards of accuracy and specificity. Further research and experimental investigation into the properties of this compound are needed before a comprehensive article on this topic can be written.

Transport Phenomena and Low Temperature Thermodynamics of Praseodymium Arsenide

Thermal Transport Characteristics

Thermal Conductivity Mechanisms (Lattice vs. Electronic)

Detailed research findings that differentiate between the lattice and electronic contributions to the thermal conductivity of Praseodymium arsenide are not available in the reviewed scientific literature. While its metallic nature suggests a significant electronic component to thermal transport, no quantitative data has been published to confirm this or to characterize the extent of phonon-mediated heat conduction.

Effects of Extreme Conditions on Praseodymium Arsenide

High-Pressure Effects on Structural and Electronic Properties

The study of praseodymium arsenide under high hydrostatic pressure reveals significant changes in its crystal structure and, consequently, its electronic and magnetic characteristics. Theoretical and experimental investigations have provided insights into the high-pressure behavior of this compound.

At ambient conditions, this compound crystallizes in the rock-salt (NaCl-type, B1) crystal structure. However, upon the application of high pressure, it undergoes a first-order structural phase transition.

Experimental studies using synchrotron powder x-ray diffraction have demonstrated that PrAs transitions from the NaCl-type (B1) structure to a tetragonal structure, which can be viewed as a distorted Cesium Chloride (CsCl-type, B2) structure. This transition is a common feature for many rare-earth monopnictides. The transition pressure for PrAs has been experimentally determined to be approximately 27.0 GPa to 27.1 GPa.

First-principles theoretical calculations also predict this structural transformation. Different computational approaches have yielded varying transition pressures. For instance, one study calculated a transition from the B1 to the B2 phase at a pressure of 18.28 GPa, while another theoretical model predicted the transition to occur at 13.37 GPa. These theoretical values, while differing from the experimental results, consistently point to the B1 to B2 (or distorted B2) structural change as the primary response to high pressure.

Initial Phase (Ambient Pressure)High-Pressure PhaseTransition Pressure (GPa) - ExperimentalTransition Pressure (GPa) - Theoretical
NaCl (B1)Distorted CsCl (Tetragonal) / B227.0 - 27.113.37 - 18.28

The electronic structure of this compound is intrinsically linked to its crystal structure. Theoretical studies based on the self-interaction corrected (SIC) local spin density (LSD) approximation have been employed to understand its electronic properties. These calculations indicate that PrAs is metallic in its ground state B1 phase.

The pressure-induced structural transition from the B1 to the B2 phase is expected to significantly alter the electronic band structure. Such transitions modify the interatomic distances and the overlap of electron orbitals, leading to changes in the density of states near the Fermi level. While detailed band structure diagrams for PrAs under pressure are not extensively published in experimental literature, theoretical models confirm that the electronic configuration, particularly the treatment of the localized 4f electrons of praseodymium, is crucial for accurately describing the material's properties under compression. The transition to the more densely packed B2 structure generally leads to broader energy bands due to increased orbital overlap.

The magnetic properties of this compound originate from the partially filled 4f electron shell of the Praseodymium (Pr³⁺) ions. First-principles calculations have been utilized to investigate the magnetic state of PrAs. At ambient pressure, the compound exhibits magnetic characteristics.

The application of pressure and the subsequent B1 to B2 structural phase transition directly influence the magnetic interactions within the material. Magnetic exchange interactions are highly sensitive to the distance between magnetic ions (Pr³⁺ in this case) and the crystallographic symmetry. The transition to the B2 structure alters these distances and the Pr-As-Pr bond angles, thereby modifying the superexchange and other magnetic coupling mechanisms. The increased localization of 4f electrons is a key factor in determining the magnetic behavior of rare-earth compounds, and pressure can influence the degree of this localization.

Low-Temperature Behavior under Pressure

Specific experimental or theoretical studies detailing the combined effects of low temperature and high pressure on the transport or magnetic properties of binary this compound (PrAs) are not extensively available in the reviewed literature. Research on related compounds, such as the praseodymium-arsenide oxides like Pr(O₁₋ₓFₓ)FeAs, has shown the emergence of superconductivity at low temperatures, a phenomenon that can be tuned by pressure. However, this behavior is characteristic of the iron-arsenide layers in those more complex compounds and is not directly applicable to the properties of simple binary PrAs.

Hydrostatic vs. Uniaxial Pressure Effects

The available scientific literature on this compound primarily focuses on the effects of hydrostatic pressure, where pressure is applied uniformly from all directions. There is a lack of specific research that differentiates between the effects of hydrostatic and uniaxial pressure (pressure applied along a single axis) on PrAs. In other related anisotropic materials, such as certain iron arsenides, uniaxial stress has been shown to have a distinct and significant impact on structural and magnetic transition temperatures compared to hydrostatic pressure. However, similar dedicated studies for PrAs have not been identified in the reviewed sources.

Theoretical Modeling and Computational Approaches for Praseodymium Arsenide

Advanced Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a foundational tool for the computational study of PrAs. To account for the strong on-site Coulomb repulsion of the Pr 4f electrons, standard DFT functionals are often augmented with a Hubbard U correction (DFT+U).

First-principles calculations for PrAs are typically performed using plane-wave basis sets within the framework of DFT. The generalized gradient approximation (GGA) is a common choice for the exchange-correlation functional. To address the strong correlation effects of the Pr 4f electrons, the GGA+U method is employed. The effective Hubbard U parameter for praseodymium in PrAs has been calculated to be approximately 3.05309 eV researchgate.net.

The computational protocol involves the following steps:

Structural Optimization: The crystal structure of PrAs is optimized to determine the equilibrium lattice parameters and bulk modulus. This is achieved by calculating the total energy as a function of the unit cell volume and fitting the results to an equation of state, such as the Murnaghan equation of state researchgate.net.

Electronic Structure Calculation: Once the optimized structure is obtained, the electronic band structure and density of states (DOS) are calculated to understand the electronic properties of the material.

Magnetic Properties: The magnetic ground state is determined by comparing the total energies of different magnetic configurations (e.g., ferromagnetic and antiferromagnetic). The total and local magnetic moments are then calculated for the stable magnetic ordering.

For enhanced accuracy in predicting electronic properties like the band gap, modified exchange-correlation functionals such as the modified Becke-Johnson (mBJ) potential combined with GGA+U (mBJ-GGA+U) can be utilized researchgate.net.

Table 9.1: Computational Parameters for DFT+U Calculations of PrAs

ParameterValue/MethodSource
DFT CodeNot specified in the source, but typically VASP, Quantum ESPRESSO, or WIEN2k researchgate.net
Exchange-Correlation FunctionalGeneralized Gradient Approximation (GGA) researchgate.net
Hubbard U (Pr 4f)3.05309 eV researchgate.net
Basis SetAugmented Plane Wave + local orbitals (APW+lo) researchgate.net
k-point meshA dense mesh is used for Brillouin zone integration. researchgate.net

The accuracy of DFT+U calculations for PrAs is validated by comparing the computed properties with available experimental data. Key benchmarks include the equilibrium lattice constant, bulk modulus, and magnetic properties.

Praseodymium arsenide crystallizes in the rock-salt (NaCl-type) crystal structure (space group Fm-3m) under ambient conditions. At high pressures, a structural phase transition to a CsCl-type structure is predicted researchgate.net.

Table 9.2: Comparison of Theoretical and Experimental Properties of PrAs

PropertyTheoretical (GGA+U)Experimental
Crystal Structure (ambient)NaCl (B1) typeNaCl type
Lattice Constant (a₀)~6.02 Å6.009 Å
Bulk Modulus (B)~75 GPaNot Available
Magnetic Moment (μB)~2.0 μBNot Available

The calculated lattice constant from GGA+U is in reasonable agreement with the experimental value. The calculations also predict PrAs to be a half-metal in its stable ferromagnetic state, with a total magnetic moment of 2.0 µB researchgate.net. This half-metallicity arises from the spin-polarized electronic structure, where the spin-up channel exhibits metallic behavior while the spin-down channel has a band gap at the Fermi level. The primary contribution to the magnetic moment comes from the Pr-4f states, with smaller contributions from the Pr-5d and As-4p states researchgate.net.

Many-Body Theoretical Methods

While DFT+U provides a static mean-field correction for strong correlations, more advanced many-body theoretical methods are required to capture the dynamic aspects of electron interactions and the complex multiplet physics of the 4f electrons in PrAs.

Dynamical Mean-Field Theory (DMFT) is a powerful technique for studying strongly correlated materials. It maps the lattice problem onto a quantum impurity model, which can be solved using various numerical techniques. The local, frequency-dependent self-energy obtained from the impurity model captures the temporal quantum fluctuations that are absent in static mean-field approaches like DFT+U.

Quantum Monte Carlo (QMC) methods are a class of stochastic techniques used to solve the many-body Schrödinger equation. These methods can, in principle, provide an exact solution for the ground state of a given Hamiltonian. Variational Monte Carlo (VMC) and Diffusion Monte Carlo (DMC) are two commonly used QMC approaches.

For a material like PrAs, QMC simulations could be employed to:

Calculate the ground-state energy with high accuracy, providing a benchmark for other methods.

Determine the magnetic ground state and magnetic ordering with high confidence.

Investigate the nature of electron correlation beyond the approximations made in DFT+U and DMFT.

However, QMC simulations are computationally very demanding, especially for systems containing heavy elements like praseodymium, due to the large number of electrons and the need for accurate relativistic pseudopotentials. While there are reports of QMC studies on isolated lanthanide atoms and some simple compounds, specific applications to this compound are not yet prevalent in the scientific literature.

Multiscale Modeling and Simulation Frameworks

Multiscale modeling approaches aim to bridge the gap between different length and time scales, from the electronic and atomistic level to the macroscopic properties of the material. For a material like PrAs, a multiscale framework could integrate different computational techniques to provide a comprehensive understanding of its behavior.

A possible multiscale modeling framework for PrAs could involve:

Ab initio calculations (DFT, DMFT): To determine fundamental electronic and magnetic properties, as well as interatomic potentials.

Atomistic simulations (Molecular Dynamics, Monte Carlo): Using the potentials derived from ab initio calculations to study larger systems and longer time scales. This would be useful for investigating phenomena such as defect formation, surface properties, and thermal transport.

Micromagnetic simulations: To model the magnetic domain structure and its response to external magnetic fields, using parameters (e.g., magnetic anisotropy, exchange interactions) obtained from electronic structure calculations.

Continuum modeling (Finite Element Method): To simulate the mechanical and thermal behavior of PrAs at the device level, using material properties calculated from the lower-scale models.

Currently, the application of such comprehensive multiscale modeling frameworks to this compound is still in its nascent stages, with most theoretical studies focusing on the electronic and magnetic properties at the ab initio level.

Predictive Capabilities and Future Directions in Computational PrAs Research

Computational modeling, particularly through first-principles calculations based on Density Functional Theory (DFT), has become an indispensable tool for predicting the fundamental properties of materials like this compound (PrAs). These theoretical approaches offer significant predictive power, enabling the exploration of electronic, magnetic, and structural characteristics before experimental synthesis and characterization. However, the inherent complexities of PrAs, primarily arising from the strongly correlated nature of praseodymium's 4f electrons, also present substantial challenges, thereby defining the future directions of computational research in this area.

Current Predictive Capabilities:

First-principles calculations have demonstrated a reasonable degree of success in predicting the ground-state properties of PrAs and other rare-earth pnictides. ecnu.edu.cnnih.gov These methods can accurately forecast structural parameters, such as the lattice constant of its rock-salt crystal structure. Furthermore, computational models are instrumental in elucidating the electronic band structure, which is crucial for understanding its metallic or semi-metallic nature.

A key area where theoretical modeling provides critical insights is the magnetic behavior of PrAs. Computational approaches can be used to investigate different magnetic ordering scenarios, such as ferromagnetic, antiferromagnetic, and more complex non-collinear arrangements. aps.orgu-tokyo.ac.jplbl.gov By calculating the total energies of these various magnetic configurations, researchers can predict the most stable magnetic ground state.

However, the predictive accuracy of standard DFT is often limited when dealing with the localized and strongly correlated 4f electrons in praseodymium. aps.orgresearchgate.netcea.fr To address this, more advanced methods like DFT+U (DFT with a Hubbard U correction) are employed to better account for the on-site Coulomb repulsion of the f-electrons. The choice of the Hubbard U parameter is critical and can significantly influence the predicted electronic and magnetic properties.

Challenges and Limitations:

The primary challenge in the computational modeling of PrAs lies in the accurate description of the 4f electrons. aps.orgresearchgate.netcea.fr These electrons are subject to strong spin-orbit coupling, and their behavior is often on the borderline between localized and itinerant, making them difficult to model with standard theoretical frameworks. The hybridization of the 4f electrons with the conduction band states is a delicate interplay that governs many of the material's exotic properties. cea.fr

Furthermore, predicting excited-state properties and dynamic phenomena, such as transport properties and the response to external stimuli like pressure or magnetic fields, remains a significant hurdle. While theoretical frameworks exist to explore these aspects, their computational cost is often prohibitive, and their accuracy for strongly correlated systems like PrAs is an active area of research.

Future Directions in Computational PrAs Research:

The future of computational research on this compound is geared towards overcoming the limitations of current methods and expanding the scope of predictable properties. Several key directions are emerging:

Advanced Theoretical Methods: There is a continuous effort to develop and apply more sophisticated theoretical methods that can more accurately capture the physics of strongly correlated f-electron systems. These include approaches beyond standard DFT, such as Dynamical Mean-Field Theory (DMFT) and advanced quantum Monte Carlo simulations, which can provide a more rigorous treatment of electron correlation effects.

Machine Learning and Artificial Intelligence: A significant future direction is the integration of machine learning (ML) and artificial intelligence (AI) with first-principles calculations. nih.govyoutube.com ML models can be trained on existing computational and experimental data to rapidly predict the properties of new materials, including rare-earth compounds. arxiv.org This approach can accelerate the discovery of novel materials with desired functionalities and can also be used to develop more accurate interatomic potentials for large-scale simulations.

High-Throughput Screening: Computational workflows for high-throughput screening can be employed to systematically investigate the effects of doping, strain, and defects on the properties of PrAs. lbl.gov This can lead to the rational design of PrAs-based materials with tailored electronic and magnetic properties for specific applications.

Predicting Complex Phenomena: Future computational work will increasingly focus on predicting more complex phenomena, such as the nature of quantum phase transitions, topological electronic states, and the interplay between magnetism and superconductivity in PrAs and related materials. aps.org The development of theoretical tools to accurately predict transport properties, such as electrical resistivity and the Hall effect, is also a critical area of future research. ecnu.edu.cnnih.govunl.edu

The continued development of computational methodologies, coupled with increasing computational power, promises to provide deeper insights into the fundamental physics of this compound and guide the experimental discovery of new materials with novel functionalities.

Compound NameFormula
This compoundPrAs
Cerium ArsenideCeAs
Neodymium ArsenideNdAs

Future Research Directions and Emerging Paradigms for Praseodymium Arsenide

Exploration of Heterostructures and Interface Phenomena with PrAs

The development of heterostructures, composed of alternating layers of different materials, is a cornerstone of modern semiconductor technology. For Praseodymium Arsenide, this area is entirely open for exploration. Future research will likely focus on the fabrication and characterization of PrAs-based multilayers and interfaces, which could unveil emergent properties not present in the bulk material.

Key research thrusts in this area will include:

Epitaxial Growth: Developing methods for the high-quality epitaxial growth of PrAs thin films on various substrates. The choice of substrate will be critical in determining the strain, crystal orientation, and defect density in the PrAs layer, which in turn influence its electronic and magnetic properties.

Interface Engineering: Investigating the atomic and electronic structure of interfaces between PrAs and other materials, such as other rare-earth arsenides (e.g., LaAs, GaAs) or conventional semiconductors. The interactions at these interfaces could lead to novel phenomena like charge transfer, spin-orbit coupling effects, and the formation of two-dimensional electron gases.

Quantum Wells and Superlattices: The creation of quantum wells and superlattices by layering PrAs with a suitable barrier material. These structures could confine electrons and holes, leading to quantized energy levels and novel optoelectronic properties. The study of tunneling phenomena and resonant states in such structures would be a significant research avenue.

The functional properties of these potential multilayers, including their mechanical, optical, and electronic characteristics, will be heavily dependent on the chosen deposition methods and the chemical nature of the building blocks. mdpi.com

Discovery of Novel Quantum Phases

The search for new quantum phases of matter is a major driver of condensed matter physics. Rare-earth compounds are particularly fertile ground for such discoveries due to the interplay of electron correlations, spin-orbit coupling, and crystal field effects. nih.govehu.eus this compound, with its 4f electrons from praseodymium, is a candidate material for hosting exotic quantum states.

Future research should target the following:

Topological Properties: Theoretical and experimental investigations into whether PrAs could be a topological material. nih.gov Related materials, including elemental arsenic, have been shown to host unique topological states. thequantuminsider.comprinceton.edu The combination of arsenic's electronic structure with the strong spin-orbit coupling from praseodymium could potentially lead to the realization of topological insulating or semimetal phases in PrAs.

Magnetic Ordering: Detailed studies of the magnetic properties of PrAs at low temperatures. While praseodymium metal is paramagnetic above 1 K, the compound PrAs could exhibit complex magnetic ordering, such as antiferromagnetism or more exotic non-collinear spin textures. americanelements.com The application of external stimuli like pressure or magnetic fields could be used to tune these magnetic phases and induce quantum phase transitions. nih.govresearchgate.net

Correlated Electron Phenomena: Exploration of strongly correlated electron effects. The interaction between the localized 4f electrons of Pr and the itinerant electrons could lead to phenomena such as heavy fermion behavior or a Mott insulating state, where electron-electron interactions dominate over their kinetic energy. researchgate.net

Tailoring Properties via Doping and Alloying (e.g., Pr-based pnictides)

Chemical modification through doping and alloying is a powerful tool for tuning the material properties for specific applications. For this compound, this approach offers a vast parameter space for exploration. Research in this domain can be broadly categorized into doping PrAs with other elements and forming alloys with other pnictide compounds.

Potential Doping and Alloying Strategies:

StrategyDopant/Alloy ElementTarget Property ModificationPotential Research Focus
Substitutional Doping Other Rare-Earths (e.g., La, Nd, Sm)Magnetic properties, lattice parametersInvestigating the evolution of magnetic ordering and magnetocaloric effects. researchgate.net
Transition Metals (e.g., Fe, Co, Ni)Electronic conductivity, catalytic activityExploring potential for spintronic applications or as electrocatalysts. mdpi.com
Aliovalent Ions (e.g., Ca, Sr)Carrier concentration (n-type or p-type)Creating semiconducting PrAs for electronic device applications. mdpi.com
Alloying Other Pnictogens (P, Sb, Bi)Bandgap, spin-orbit coupling strengthForming ternary Pr(As,P), Pr(As,Sb), or Pr(As,Bi) alloys to continuously tune electronic and topological properties. iphy.ac.cnchalcogen.ro

Systematic studies are needed to understand how different dopants and their concentrations affect the crystal structure, electronic band structure, and magnetic behavior of PrAs. researchgate.netmdpi.com The synthesis of ternary rare-earth transition metal pnictides is an emerging field, and applying high-pressure, high-temperature techniques could yield novel Pr-based pnictide alloys with unique one-dimensional structures and metallic properties. iphy.ac.cn

Advanced Manufacturing and Scalability for PrAs-based Technologies

The transition of any new material from laboratory curiosity to technological application hinges on the ability to produce it in sufficient quantity and quality. For this compound, developing robust and scalable synthesis methods is a critical future research direction.

Key challenges and opportunities include:

Single Crystal Growth: High-quality single crystals are essential for fundamental physical property measurements. americanelements.commdpi.com Future work should focus on optimizing crystal growth techniques like the Czochralski method, Bridgman technique, or flux growth methods to obtain large, defect-free PrAs crystals. americanelements.comuni-hannover.defrontiersin.org Given the high vapor pressure of arsenic, flux methods may be particularly suitable, though they require further systematic study to become predictable. frontiersin.org

Thin Film Deposition: For electronic and optoelectronic applications, scalable thin-film deposition techniques are required. Research into methods like molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD) for PrAs will be necessary to create high-quality films and heterostructures.

Scalable Powder Synthesis: Developing cost-effective and scalable methods for producing high-purity PrAs powder is crucial for applications that may not require single crystals. mdpi.com Techniques such as solid-state reaction, co-precipitation, and sol-gel methods could be adapted for PrAs. researchgate.net The challenge lies in controlling stoichiometry and minimizing impurities.

Economic and Environmental Considerations: As research progresses, the economic viability and environmental impact of any large-scale synthesis process must be considered. gappeptides.comgappeptides.com This includes assessing the availability of high-purity precursors, energy consumption, and waste management. gappeptides.com

Open Questions and Unexplored Academic Research Avenues for PrAs

The field of this compound is replete with fundamental questions that need to be addressed to build a foundational understanding of the material. The very lack of extensive research defines the primary open question: What are the fundamental physical properties of PrAs?

Key unexplored avenues include:

Fundamental Characterization: There is a pressing need for basic experimental characterization of PrAs. This includes determining its precise crystal structure, measuring its electronic band structure through techniques like angle-resolved photoemission spectroscopy (ARPES), and mapping its optical properties (e.g., absorption, photoluminescence).

Theoretical Modeling: First-principles theoretical studies, such as those based on density functional theory (DFT), are crucial for predicting the electronic, magnetic, and structural properties of PrAs. researchgate.net Such calculations can guide experimental efforts by identifying promising avenues for discovering novel phenomena, such as topological phases or interesting magnetic states. nih.govornl.gov

Thermoelectric Properties: The thermoelectric properties of PrAs are completely unknown. Many rare-earth pnictides are being investigated for thermoelectric applications, and a systematic study of the Seebeck coefficient, electrical conductivity, and thermal conductivity of PrAs and its alloys could reveal its potential for waste heat recovery.

Optical and Quantum Information Applications: Praseodymium ions are known for their use in optical applications and quantum computing research. americanelements.comyoutube.com Investigating the coherence times of Pr ions within the PrAs host lattice could open up possibilities for its use in quantum memory or other quantum information technologies. youtube.com

The exploration of these open questions will not only illuminate the specific properties of this compound but also contribute to the broader understanding of rare-earth pnictide materials as a whole.

Q & A

Basic: What experimental methodologies are recommended for synthesizing praseodymium arsenide (PrAs) and confirming its structural purity?

This compound synthesis typically involves solid-state reactions under controlled atmospheres (e.g., argon) to prevent oxidation. Structural confirmation requires X-ray diffraction (XRD) to verify crystallographic phases and lattice parameters. Thermogravimetric analysis (TGA) can assess thermal stability during synthesis. For stoichiometric validation, energy-dispersive X-ray spectroscopy (EDS) or wavelength-dispersive XRF (WD-XRF) is recommended to quantify elemental ratios .

Advanced: How can density-functional perturbation theory (DFPT) be applied to study the electronic and vibrational properties of PrAs?

DFPT enables calculation of phonon dispersion relations, electronic band structures, and electron-phonon coupling in PrAs. Key steps include:

  • Optimizing crystal structure using plane-wave pseudopotential methods.
  • Computing Born effective charges and dielectric tensors to assess polarizability.
  • Validating results against experimental Raman/IR spectra. Challenges include addressing strong electron correlations in f-block elements, requiring Hubbard U corrections .

Basic: What analytical techniques are critical for characterizing oxygen contamination in this compound samples?

Oxygen content significantly impacts PrAs properties. Use:

  • Elemental analyzers (e.g., TC-436) for direct oxygen quantification.
  • XRD to detect oxide phases (e.g., PrO₂, Pr₂O₃).
  • Thermal analysis to monitor phase transitions during heating/cooling cycles, which may indicate oxidation .

Advanced: How do phase transformations in PrAs under thermal stress affect its electronic properties, and what experimental designs mitigate these effects?

PrAs exhibits phase instability at elevated temperatures, leading to mixed arsenide/oxide phases. To study this:

  • Perform in situ XRD or neutron diffraction during thermal cycling.
  • Pair with resistivity measurements to correlate structural changes with electronic behavior.
  • Quench samples to "freeze" intermediate phases for detailed analysis .

Advanced: How can researchers resolve contradictions in reported magnetic properties of PrAs?

Discrepancies may arise from sample purity or measurement techniques. Strategies include:

  • Standardizing synthesis protocols to minimize oxygen/impurities.
  • Cross-validating results using multiple methods (e.g., SQUID magnetometry, Mössbauer spectroscopy).
  • Reporting detailed experimental conditions (e.g., field strength, temperature ramping rates) to identify confounding factors .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

PrAs may release toxic arsine (AsH₃) under acidic conditions. Mitigation measures:

  • Use gloveboxes with inert atmospheres for synthesis/handling.
  • Implement gas detection systems for AsH₃ monitoring.
  • Follow OSHA guidelines for rare-earth compound storage and disposal .

Advanced: How do neutron cross-section measurements inform the nuclear applications of PrAs?

Neutron scattering experiments reveal PrAs’ interaction with thermal/epithermal neutrons. Key parameters include:

  • Total cross-section (σₜ), combining absorption (σₐ) and scattering (σₛ) contributions.
  • Resonance integrals for neutron capture in praseodymium isotopes.
  • Compare with Monte Carlo simulations to model reactor environments .

Advanced: What computational and experimental approaches are used to determine the thermodynamic stability of PrAs?

  • Computational : Calculate formation enthalpies using DFT with van der Waals corrections.
  • Experimental : Use high-temperature calorimetry to measure enthalpy of formation.
  • Validate via phase diagram construction using differential scanning calorimetry (DSC) .

Basic: What challenges arise in quantifying oxygen content in PrAs, and how are they addressed?

Challenges include rapid oxidation during analysis. Solutions:

  • Increase sample mass (>0.5 g) to improve detection limits in elemental analyzers.
  • Perform analyses under inert gas flow (e.g., helium) to suppress oxidation artifacts .

Advanced: How can hybrid DFT-MD methods improve predictions of PrAs’ mechanical properties under extreme conditions?

  • Combine DFT for electronic structure with molecular dynamics (MD) for strain response.
  • Simulate high-pressure/temperature regimes (e.g., >10 GPa, 1000 K) to predict hardness and fracture behavior.
  • Validate with nanoindentation and high-pressure XRD experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.